Cas no 94497-51-5 (Tamibarotene)

Tamibarotene structure
Tamibarotene structure
Produktname:Tamibarotene
CAS-Nr.:94497-51-5
MF:C22H25NO3
MW:351.438806295395
MDL:MFCD00866188
CID:61730
PubChem ID:108143

Tamibarotene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
    • AM80
    • 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
    • Am 80 (pharmaceutical)
    • Amnolake
    • NSC 608000
    • Retinoid AM 80
    • Tamibarotene
    • Am-80
    • TAMIBAROTENE,AM 80,AM-80,AM80
    • 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
    • Am 80
    • retinobenzoic acid
    • Tamibaro
    • Amnoid
    • 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
    • 08V52GZ3H9
    • NSC608000
    • 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
    • 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
    • Am 80 (RAR agonist)
    • INNO 507
    • OP 01
    • RR 110
    • SY 1425
    • TM 441
    • TOS 80T
    • and OP-01
    • HMS3743C03
    • Tamibarotene [USAN:INN]
    • BCP07492
    • DTXCID3026853
    • 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
    • 94497-51-5
    • 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
    • SMR002530320
    • AKOS015902693
    • CCG-268044
    • A80
    • OMS-0728
    • Tamibarotene [INN]
    • D01418
    • BRD-K36627727-001-05-4
    • Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
    • HMS3652H04
    • Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
    • BDBM50061625
    • TOS-80T
    • AC-7049
    • TAMIBAROTENE [WHO-DD]
    • TOS-80
    • INNO-507
    • 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
    • NCGC00181111-01
    • Amnoleuk
    • TM-411
    • SW219913-1
    • Z-208
    • Tamibarotene (JAN/USAN/INN)
    • TAMIBAROTENE [MI]
    • CAS-94497-51-5
    • TAMIBAROTENE [USAN]
    • 121GE003
    • Tox21_112725
    • GTPL2648
    • s4260
    • MUTNCGKQJGXKEM-UHFFFAOYSA-N
    • C22H25NO3
    • MLS004774034
    • TAMIBAROTENE [MART.]
    • Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
    • CHEBI:32181
    • Amnoid (TN)
    • 2cbr
    • NCI60_004716
    • DTXSID5046853
    • NS00068306
    • CHEMBL25202
    • SY-1425
    • TAMIBAROTENE [JAN]
    • N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
    • MLS003899239
    • OP-01
    • MFCD00866188
    • Q7681221
    • SBI-0654073.0001
    • WHO 7349
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
    • Tox21_112725_1
    • HY-14652
    • SCHEMBL36207
    • NCGC00181111-02
    • DB04942
    • CS-0654
    • 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
    • Tamibarotene, >=98% (HPLC)
    • RR-110
    • UNII-08V52GZ3H9
    • AS-14083
    • NSC-608000
    • MLS006011150
    • Tamibarotene(Am-80)
    • MDL: MFCD00866188
    • Inchi: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
    • InChI-Schlüssel: MUTNCGKQJGXKEM-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 351.18300
  • Monoisotopenmasse: 351.183
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 546
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 5.4
  • Topologische Polaroberfläche: 66.4
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.154
  • Schmelzpunkt: 190-195°C
  • Siedepunkt: 449.6°C at 760 mmHg
  • Flammpunkt: 225.7°C
  • Brechungsindex: 1.593
  • Löslichkeit: Soluble to 50 mM in DMSO
  • PSA: 66.40000
  • LogP: 5.05910
  • Löslichkeit: Nicht bestimmt

Tamibarotene Sicherheitsinformationen

Tamibarotene Zolldaten

  • HS-CODE:2924299090
  • Zolldaten:

    China Zollkodex:

    2924299090

    Übersicht:

    Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung zu, Verpackung

    Zusammenfassung:

    299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

Tamibarotene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
T6694-25mg
Tamibarotene
94497-51-5 >98%
25mg
¥480.0 2023-09-15
AK Scientific
B678-25mg
Tamibarotene
94497-51-5 >98% (HPLC)
25mg
$67 2023-09-16
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12210-10mg
Tamibarotene
94497-51-5 98%
10mg
¥403.00 2023-09-09
eNovation Chemicals LLC
D573871-20g
Tamibarotene
94497-51-5 99%
20g
$1250 2022-11-01
Ambeed
A197861-100mg
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 98%
100mg
$41.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T27120-50mg
Tamibarotene
94497-51-5 98%
50mg
¥637.0 2023-09-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB33308-0.01g
Tamibarotene
94497-51-5 97%
0.01g
¥364 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
JX002639-1g
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 98%
1g
¥1216.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
T6694-25mg
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 98.2%
25mg
¥480.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
S4260-50mg
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5
50mg
¥800.79 2023-09-15

Tamibarotene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referenz
Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ;  < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ;  40 min, < 20 °C
1.3 Reagents: Triethylamine ;  < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ;  3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  pH 2
Referenz
Synthesis of Tamibarotene via Ullmann-Type Coupling
Bao, Xuefei; Qiao, Xuejun; Bao, Changshun; Liu, Yuting; Zhao, Xuan; et al, Organic Process Research & Development, 2017, 21(5), 748-753

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referenz
New process for preparation of Tamibarotene
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Potassium iodide Solvents: Toluene ;  24 h, 150 °C
Referenz
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent
Jiang, Yuqi; Hou, Jinning; Li, Xiaoyang; Xu, Wenfang; Zhang, Yingjie, Letters in Drug Design & Discovery, 2016, 13(8), 729-733

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Tamibarotene: Leukemia therapy retinoid RARα agonist
Davies, S. L.; Castaner, J.; Garcia-Capdevila, L., Drugs of the Future, 2005, 30(7), 688-693

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, cooled
Referenz
Improved synthesis of anti-leukemia drug tamibarotene
Xiao, Jian; Luo, Lan; He, Shulan, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, 80 °C; 80 °C → rt
Referenz
Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex
Fang, Weiwei; Deng, Qinyue; Xu, Mizhi; Tu, Tao, Organic Letters, 2013, 15(14), 3678-3681

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity
Kagechika, Hiroyuki; Kawachi, Emiko; Hashimoto, Yuichi; Shudo, Koichi; Himi, Toshiyuki, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites
Muratake, Hideaki; Amano, Yohei; Toda, Takahiro; Sugiyama, Kiyoshi; Shudo, Koichi, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referenz
Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0
Referenz
Synthesis of tamibarotene
Bian, Haiyong; Xu, Wenfang, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Method for preparing tamibarotene with stable crystal form
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  heated
Referenz
Process improvement of tamibarotene preparation
Zhao, Ming-zhu; Zang, Cheng-xu; Cai, Zhan; Jiang, Zhi-hui; Huang, Jing-hua; et al, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Process for synthesizing Tamibarotene
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
Method for synthesizing tamibarotene
, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
, China, , ,

Tamibarotene Raw materials

Tamibarotene Preparation Products

Tamibarotene Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94497-51-5)Tamibarotene
A844987
Reinheit:99%
Menge:5g
Preis ($):492.0